piperidin-2-ylmethyl N-methylcarbamate hydrochloride
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Overview
Description
Piperidin-2-ylmethyl N-methylcarbamate hydrochloride is a chemical compound with the molecular formula C8H17ClN2O2 and a molecular weight of 208.68 g/mol . It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Mode of Action
It’s known that the mechanism includes two iridium(iii)-catalyzed sequential cascades of hydroxyl oxidation, amination, and imine reduction by hydrogen transfer via a metal catalyst . The first amination is intermolecular (hydroxyamine intermediate formation), and the second is intramolecular .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidin-2-ylmethyl N-methylcarbamate hydrochloride involves the reaction of piperidine with methyl isocyanate in the presence of hydrochloric acid. The reaction typically proceeds under mild conditions, with the formation of the carbamate linkage facilitated by the nucleophilic attack of the piperidine nitrogen on the carbonyl carbon of the methyl isocyanate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other separation techniques to obtain the desired compound in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
Piperidin-2-ylmethyl N-methylcarbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted carbamates or other derivatives.
Scientific Research Applications
Piperidin-2-ylmethyl N-methylcarbamate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
Carbaryl: Another carbamate insecticide with similar chemical structure and applications.
Piperidine derivatives: Various piperidine-based compounds used in pharmaceuticals and agrochemicals.
Uniqueness
Piperidin-2-ylmethyl N-methylcarbamate hydrochloride is unique due to its specific combination of piperidine and carbamate functionalities, which confer distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications .
Properties
IUPAC Name |
piperidin-2-ylmethyl N-methylcarbamate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2.ClH/c1-9-8(11)12-6-7-4-2-3-5-10-7;/h7,10H,2-6H2,1H3,(H,9,11);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYROWYCZRGVCO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)OCC1CCCCN1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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